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Compound of Interest

Compound Name:
Dimethyl 3-bromo-2-

oxopentanedioate

Cat. No.: B180679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl 3-bromo-2-oxopentanedioate, a key intermediate in various organic syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a valuable resource for compound characterization and

quality control in research and development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for Dimethyl 3-bromo-2-oxopentanedioate are

summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.40 dd 9.3, 5.9 CHBr

3.95 s - OCH₃

3.71 s - OCH₃

3.34 dd 17.3, 5.9 CH₂

3.06 dd 17.3, 9.3 CH₂

Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer

Table 2: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (alkane)

~1755 Strong C=O stretch (α-keto ester)

~1735 Strong C=O stretch (ester)

~1250 Strong C-O stretch (ester)

~650 Medium C-Br stretch

Prediction based on characteristic frequencies of α-keto esters and related compounds.

Table 3: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

253/255 Moderate
[M]⁺ (Molecular ion with Br

isotopes)

194/196 High [M - COOCH₃]⁺

173 Moderate [M - Br]⁺

114 High [M - Br - COOCH₃]⁺

59 Very High [COOCH₃]⁺

Prediction based on common fragmentation patterns of α-keto esters.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Dimethyl 3-bromo-2-oxopentanedioate (approximately 10-20 mg) was dissolved

in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. The ¹H NMR spectrum was

recorded on a Varian 400 MHz spectrometer. The chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum is based on the analysis of a thin film of the compound on a salt

plate (NaCl). The spectrum would be recorded using a Fourier Transform Infrared (FTIR)

spectrometer, with data collected over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum would be obtained using an electron ionization (EI) mass

spectrometer. The sample would be introduced via a direct insertion probe or following gas

chromatographic separation. The ionization energy would be set to 70 eV.

Visualizing the Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of

Dimethyl 3-bromo-2-oxopentanedioate.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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